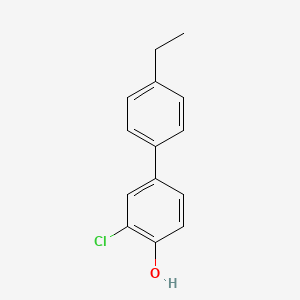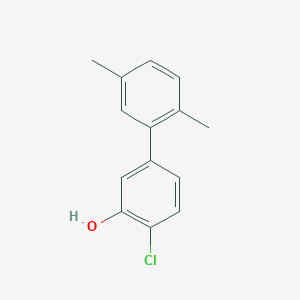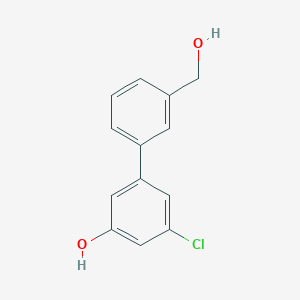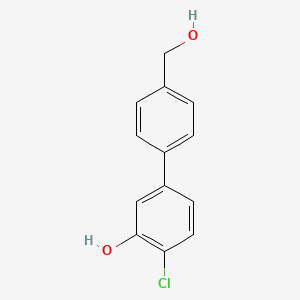
3-Chloro-5-(3-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-methoxyphenyl)phenol, 95% (also known as 3-chloro-5-methoxybenzene-1-ol) is an aromatic phenol compound with an aromatic ring of three carbon atoms, a chlorine atom and a methoxy group. It is a white crystalline solid with a melting point of 68-72°C. 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is not well understood. However, it is known that the phenol group of the compound can form hydrogen bonds with other molecules, allowing it to interact with other molecules in the environment. This interaction can lead to a variety of effects, including changes in the structure of the molecule and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% are not well understood. However, some studies suggest that the compound may have potential therapeutic applications in the treatment of certain diseases, including cancer. In addition, the compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in laboratory experiments include its relatively low cost, ease of use, and high purity. In addition, the compound is stable in aqueous solutions and can be used in a wide range of temperatures and pH ranges. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with caution.
Future Directions
The future of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in scientific research is promising. Further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. In addition, the compound could be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. Finally, the compound could be used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds.
Synthesis Methods
The synthesis of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% can be achieved by several different methods. The most commonly used method is the reaction of p-chlorotoluene with sodium methoxide in aqueous methanol. This reaction produces the desired phenol in a 95% pure form. Another method involves the reaction of p-chlorotoluene with potassium hydroxide in aqueous ethanol, followed by the addition of sodium methoxide. This method produces a 98% pure form of the desired phenol.
Scientific Research Applications
3-Chloro-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds. In addition, 3-Chloro-5-(3-methoxyphenyl)phenol, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines.
properties
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFRSHIEJNYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685886 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261928-37-3 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














